Ganetespib

Übersicht

Beschreibung

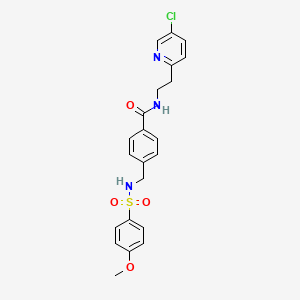

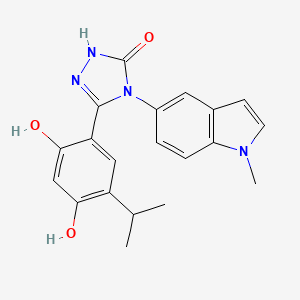

Ganetespib, also known as STA-9090, is a unique resorcinolic triazolone inhibitor of Hsp90 . It exhibits potent antitumor activity and a superior safety profile for cancer therapy . It has shown robust anticancer activity against a broad variety of tumor cell lines .

Molecular Structure Analysis

This compound structurally consists of a resorcinol moiety and a triazolone core . It belongs to the class of organic compounds known as aryl 1,2,4-triazolones . These are aromatic heterocyclic compounds containing a 1,2,4-triazolone moiety that is substituted at the 5-position with an aryl group .Chemical Reactions Analysis

This compound exhibits potent in vitro cytotoxicity in a range of solid and hematologic tumor cell lines . It rapidly induces the degradation of known Hsp90 client proteins . It has displayed superior potency to the ansamycin inhibitor 17-allylamino-17-demethoxygeldanamycin (17-AAG), and exhibited sustained activity even with short exposure times .Physical And Chemical Properties Analysis

This compound has a molecular weight of 364.4 . It is relatively hydrophobic, with a cLogP value of 3.3 . It exhibits competitive binding for the ATP pocket at the N-terminus of Hsp90 .Wissenschaftliche Forschungsanwendungen

Krebstherapie

Ganetespib ist eine potenzielle Krebstherapie, die in präklinischen Tests gegen verschiedene Krebsarten vielversprechend war {svg_1}. Es wirkt durch Hemmung der HSP90-Aktivität, die bei Krebszellen hochreguliert ist und mehrere Zielproteine vor dem Abbau schützt {svg_2}. Zu diesen Zielproteinen gehören der Östrogenrezeptor (ER), der epidermale Wachstumsfaktorrezeptor (EGFR), der Insulin-ähnliche Wachstumsfaktor-1-Rezeptor (IGF-1R), der humane epidermale Wachstumsfaktorrezeptor 2 (HER-2) und Zytokinrezeptoren {svg_3}.

Lungenkrebsbehandlung

This compound hat eine starke Aktivität gegen Lungenkrebs gezeigt {svg_4}. Es wurde festgestellt, dass es Apoptose und Wachstumsarrest in Lungenkrebszellen induziert {svg_5}. In einer globalen, randomisierten, multizentrischen Phase-IIb-Studie mit this compound in Kombination mit Docetaxel bei Patienten mit Lungenadenokarzinom wurden ein günstiges Sicherheitsprofil sowie signifikante Verbesserungen des Gesamtüberlebens beobachtet {svg_6}.

Prostatakrebsbehandlung

This compound hat auch in präklinischen Tests gegen Prostatakrebs vielversprechend gewirkt {svg_7}. Es induziert Apoptose und Wachstumsarrest in Prostatakrebszellen {svg_8}.

Leukämiebehandlung

This compound wird gegen Leukämie getestet {svg_9}. Es wurde festgestellt, dass es Apoptose und Wachstumsarrest in Leukämiezellen induziert {svg_10}.

Brustkrebsbehandlung

This compound hat eine starke Aktivität gegen Brustkrebs gezeigt {svg_11}. Es wird in klinischen Phase-II-Studien als Erstlinientherapie für metastasierten Brustkrebs getestet {svg_12}.

Magenkrebsbehandlung

This compound hat eine starke Aktivität gegen Magenkrebs gezeigt {svg_13}. Es wurde festgestellt, dass es Apoptose und Wachstumsarrest in Magenkrebszellen induziert {svg_14}.

Akute myeloische Leukämiebehandlung

This compound hat eine starke Aktivität gegen akute myeloische Leukämie gezeigt {svg_15}. Es wurde festgestellt, dass es Apoptose und Wachstumsarrest in diesen Krebszellen induziert {svg_16}.

Sensibilisator für hyperthermiebasierte Krebsbehandlungen

This compound wurde als Sensibilisator für hyperthermiebasierte Krebsbehandlungen evaluiert {svg_17}. Hyperthermie verstärkt die Wirkung von Radio- und Chemotherapie-Regimen, aber ihr klinisches Potenzial wird durch die Fähigkeit von (Krebs-)Zellen behindert, einen Schutzmechanismus zu aktivieren, der als Hitzestressantwort bekannt ist {svg_18}. This compound kann durch Hemmung von HSP90 die Wirksamkeit von hyperthermiebasierten Therapien möglicherweise verbessern {svg_19}.

In Vivo

Ganetespib has been studied in a variety of animal models, including mice and rats, to assess its potential efficacy as an anti-cancer agent. This compound has been shown to inhibit the growth of a variety of tumor types, including lung, breast, and colon cancer. In addition, this compound has been shown to inhibit the growth of drug-resistant tumors and to have synergistic effects when combined with other anti-cancer agents.

In Vitro

Ganetespib has also been studied in cell culture systems, including both cancer cell lines and primary cells. In these studies, this compound has been shown to inhibit the growth of cancer cells and to induce apoptosis. In addition, this compound has been shown to inhibit the growth of drug-resistant cells, suggesting that it may be useful in the treatment of drug-resistant tumors.

Wirkmechanismus

Target of Action

Ganetespib is a potent second-generation inhibitor of heat-shock protein 90 (Hsp90) . Hsp90 is a molecular chaperone that regulates the posttranslational folding, stability, and function of its protein substrates, many of which play critical roles in cell growth, differentiation, and survival . These client proteins include the estrogen receptor (ER), epidermal growth factor receptor (EGFR), insulin-like growth factor-1 receptor (IGF-1R), human epidermal growth factor receptor 2 (HER-2), and cytokine receptors .

Mode of Action

This compound exhibits competitive binding for the ATP pocket at the N-terminus of Hsp90 . This interaction disrupts the association of Hsp90 with its co-chaperone, p23, more potently than other inhibitors . The inhibition of Hsp90 activity by this compound results in the degradation of these client proteins .

Biochemical Pathways

The diminution of the degradation of these client proteins activates different signaling pathways, such as the PI3K/Akt/NF-κB, Raf/MEK/ERK, and JAK/STAT3 pathways . These pathways contribute to hallmarks of cancer, such as self-sufficiency in growth signaling, an insensitivity to anti-growth signals, the evasion of apoptosis, persistent angiogenesis, tissue invasion and metastasis, and an unbounded capacity for replication .

Pharmacokinetics

This compound is rapidly eliminated from plasma and normal tissues but is maintained in tumor with a half-life of 58.3 hours . Parameters included the maximum concentration (C max), area under the plasma concentration versus time curve (AUC), time of maximum concentration (T max), and terminal elimination half-life (t 1/2) .

Result of Action

This compound has shown robust anticancer activity against a broad variety of tumor cell lines where exposure resulted in the degradation of many well-known Hsp90 client proteins . It has been found to cause apoptosis and growth arrest in these cancer cells .

Action Environment

This compound was efficiently distributed throughout tumor tissue, including hypoxic regions >150 μm from the microvasculature, to inhibit proliferation and induce apoptosis . After a single dose, reexpression of mutant egfr occurred by 72 hours, correlating with reversal of antiproliferative and proapoptotic effects . Therefore, the environment in which this compound operates can influence its action, efficacy, and stability.

Biologische Aktivität

Ganetespib has been shown to have a wide range of biological activities, including the inhibition of cell growth and the induction of apoptosis. In addition, this compound has been shown to inhibit the growth of drug-resistant cells, suggesting that it may be useful in the treatment of drug-resistant tumors.

Biochemical and Physiological Effects

This compound has been shown to inhibit the activity of a wide range of oncogenic proteins, including those involved in cell cycle regulation, signal transduction, and DNA repair. In addition, this compound has been shown to inhibit the activity of other proteins involved in cell growth and survival, such as Akt and NF-kB.

Vorteile Und Einschränkungen Für Laborexperimente

Ganetespib has several advantages for laboratory experiments. It is easy to synthesize, has a favorable pharmacokinetic profile, and is more selective than other this compound inhibitors. However, this compound is not without its limitations. It is not as potent as other this compound inhibitors, and its effects may not be as long-lasting.

Zukünftige Richtungen

The potential therapeutic applications of Ganetespib are still being explored. Possible future directions include the use of this compound in combination with other anti-cancer agents, the development of more potent and selective this compound inhibitors, and the use of this compound as an adjuvant therapy to improve the efficacy of other anti-cancer agents. Additionally, this compound could be studied in combination with other drugs to assess its potential as an anti-inflammatory or immunomodulatory agent. Finally, this compound could be studied to assess its potential as an anti-viral agent.

Synthesemethoden

Ganetespib is synthesized using a two-step process. In the first step, a thioether is formed from the reaction of a thiol and an alkyne. This is then reacted with a tert-butyldimethylsilyl (TBDMS) chloride, forming the desired product. The synthesis of this compound has been optimized to yield high-purity product in a single-step reaction.

Eigenschaften

IUPAC Name |

3-(2,4-dihydroxy-5-propan-2-ylphenyl)-4-(1-methylindol-5-yl)-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3/c1-11(2)14-9-15(18(26)10-17(14)25)19-21-22-20(27)24(19)13-4-5-16-12(8-13)6-7-23(16)3/h4-11,25-26H,1-3H3,(H,22,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVAQIUULWULRNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C(=C1)C2=NNC(=O)N2C3=CC4=C(C=C3)N(C=C4)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401025663 | |

| Record name | 5-(2,4-Dihydroxy-5-(1-methylethyl)phenyl)-4-(1-methyl-1H-indol-5-yl)-2,4-dihydro-3H- 1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401025663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

888216-25-9 | |

| Record name | Ganetespib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0888216259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ganetespib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12047 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-(2,4-Dihydroxy-5-(1-methylethyl)phenyl)-4-(1-methyl-1H-indol-5-yl)-2,4-dihydro-3H- 1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401025663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dihydro-5-[2,4-dihydroxy-5-isopropylphenyl]-4-(1-methyl-1H-indol-5-yl)-3H-1,2,4-triazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GANETESPIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E8412Y946 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

A: Ganetespib is a small molecule inhibitor of heat shock protein 90 (Hsp90). [, ] It binds to the ATP-binding pocket of Hsp90, preventing the chaperone from binding ATP and adopting the conformation required for its function. [, ] Hsp90 is essential for the proper folding, stability, and function of hundreds of client proteins, many of which are involved in oncogenesis. [, , , ] By inhibiting Hsp90, this compound promotes the degradation of these client proteins, ultimately disrupting multiple oncogenic signaling pathways. [, , , , , , , , , , , , , ] These pathways include those involved in proliferation, survival, angiogenesis, cell cycle regulation, and DNA damage repair. [, , , , , ]

ANone: The provided scientific research does not delve into the specific spectroscopic data of this compound. For detailed information on its molecular formula and weight, it is recommended to refer to publicly available chemical databases like PubChem or ChemSpider.

ANone: The provided research primarily focuses on the biological activity and therapeutic potential of this compound. Information regarding its material compatibility, stability under various conditions, and performance in non-biological applications is not discussed.

A: this compound is not described as possessing catalytic properties. Its mechanism of action revolves around inhibiting the chaperone function of Hsp90, not catalyzing chemical reactions. [, ] The research highlights its selectivity for cancer cells due to their reliance on Hsp90 for the stability of oncogenic proteins. [, ]

ANone: The provided research abstracts do not explicitly mention the use of computational chemistry, simulations, or QSAR models in the development or study of this compound.

A: While the provided research confirms this compound's classification as a "resorcinolic triazolone inhibitor," [, ] specific details on SAR studies and the impact of structural modifications are not discussed.

ANone: Information on the stability of this compound under various conditions and specific formulation strategies is not elaborated upon in the provided research abstracts.

ANone: The provided research abstracts, being primarily focused on preclinical and early clinical findings, do not delve into the specifics of SHE (Safety, Health, and Environment) regulations, compliance, or risk minimization strategies related to this compound.

A: Research indicates that this compound is rapidly eliminated from plasma and normal tissues, but displays a longer half-life in tumor tissues, supporting a once-weekly dosing schedule. [] The compound effectively inhibits tumor growth in various preclinical models, both as a single agent and in combination with other therapies. [, , , , , , , , ] More detailed information on ADME is not provided in the abstracts.

A: Extensive preclinical studies have investigated this compound's efficacy using in vitro cell-based assays and in vivo animal models. [, , , , , , , , ] These studies demonstrated its activity against a wide range of cancer types, including breast cancer, lung cancer, melanoma, and colorectal cancer. [, , , , , , , , , , , , , , ] Several clinical trials have been conducted to evaluate this compound as a single agent or in combination with chemotherapy in various cancer types. [, , , , , , , , , , , ] While some trials showed promising early results, including tumor shrinkage and improved progression-free survival, a Phase III trial in lung cancer was halted early due to futility. [, ]

ANone: The provided research abstracts do not mention specific drug delivery or targeting strategies employed with this compound.

A: Research suggests that patients with higher expression of the drug-metabolizing enzyme UDP-glucuronosyltransferase 1A (UGT1A) may be more likely to develop resistance to this compound. [] Elevated lactate dehydrogenase (LDH) levels have also been investigated as a potential biomarker of response. [] Further research is needed to identify reliable biomarkers for predicting efficacy, monitoring response, and identifying potential adverse effects.

A: Several analytical techniques have been employed in this compound research, including Western blotting for assessing client protein degradation, cell viability assays for determining IC50 values, flow cytometry for cell cycle analysis, and reverse phase protein array (RPPA) for studying signaling pathway modulation. [, , , , , , , , , , , ] Additionally, isotope labeling and LC-MS/MS have been used to determine Hsp90 occupancy by this compound in cancer cells. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,4-dimethoxyphenyl)-3-(2,6-dimethylphenyl)-7-[3-methoxy-4-(1-methylpiperidin-4-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one](/img/structure/B611890.png)

![2-[2-(1-Azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride](/img/structure/B611899.png)